Homoserine lactone

Catalog No.
S662210
CAS No.
1192-20-7
M.F
C4H8NO2+
M. Wt
102.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homoserine lactone

CAS Number

1192-20-7

Product Name

Homoserine lactone

IUPAC Name

(2-oxooxolan-3-yl)azanium

Molecular Formula

C4H8NO2+

Molecular Weight

102.11 g/mol

InChI

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/p+1

InChI Key

QJPWUUJVYOJNMH-UHFFFAOYSA-O

SMILES

C1COC(=O)C1N

Synonyms

homoserine lactone, homoserine lactone hydrobromide, homoserine lactone hydrochloride, (S)-isomer, homoserine lactone, (S)-isomer

Canonical SMILES

C1COC(=O)C1[NH3+]

Isomeric SMILES

C1COC(=O)[C@@H]1N
  • Biofilm formation: HSL signaling can trigger the formation of biofilms, which are complex communities of bacteria encased in a protective matrix. Biofilms are notoriously difficult to treat with antibiotics and are associated with chronic infections.
  • Virulence factor production: HSL can also regulate the production of virulence factors, molecules that help bacteria cause disease. This makes HSL a potential target for developing new antimicrobial therapies.
  • Symbiotic interactions: Some bacteria use HSL signaling to communicate with other organisms, such as plants or animals, establishing beneficial symbiotic relationships.

Research Applications of HSL

Understanding the role of HSL in bacterial communication has opened avenues for various research applications:

  • Developing quorum quenching (QQ) strategies: Researchers are exploring ways to disrupt bacterial QS by developing molecules that degrade HSL (enzymes) or block its interaction with receptors (antagonists). This approach holds promise for developing novel anti-infective therapies that target the communication pathways of bacteria instead of directly killing them, potentially reducing the risk of antibiotic resistance.
  • Studying the ecology of microbial communities: HSL signaling plays a significant role in the interactions between different bacterial species within a community. By studying the HSL profiles of different bacteria, researchers can gain insights into the complex dynamics of microbial communities in various environments, such as the human gut or the soil.
  • Engineering beneficial bacterial interactions: Research is underway to explore the potential of manipulating HSL signaling to enhance the beneficial effects of certain bacteria. For example, modifying HSL production in plant-growth-promoting bacteria could potentially improve their ability to promote plant growth and protect them from pathogens.

Homoserine lactone is a cyclic compound characterized by its lactone structure, which is derived from homoserine, an amino acid. It plays a crucial role in bacterial communication through a process known as quorum sensing. The most studied derivatives of homoserine lactone are the N-acyl homoserine lactones, which feature an acyl side chain that varies in length and saturation. These compounds are synthesized by many Gram-negative bacteria and are involved in regulating various physiological processes, including biofilm formation, virulence, and bioluminescence.

HSLs function in quorum sensing, a cell-density dependent gene regulation mechanism. As the bacterial population increases, HSLs are secreted into the surrounding environment. When the concentration of HSLs reaches a threshold level (quorum), they can passively diffuse back into the bacterial cells and bind to specific regulatory proteins (LuxR homologs) []. This HSL-protein complex then activates the transcription of genes involved in various group behaviors, leading to synchronized responses within the bacterial population [].

, particularly in the context of bacterial signaling. One significant reaction involves the acylation of homoserine to form N-acyl homoserine lactones. This reaction is catalyzed by specific enzymes known as acyl-homoserine lactone synthases, which utilize acyl carrier proteins and S-adenosylmethionine as substrates.

Additionally, N-acyl homoserine lactones can react with oxidized halogens, particularly those containing a 3-oxo group. This reaction leads to the degradation of the signaling activity of these compounds, which can affect bacterial communication and biofilm formation .

The biological activity of homoserine lactones is primarily associated with their role in quorum sensing. These compounds enable bacteria to sense their population density and coordinate group behaviors accordingly. For instance, when the concentration of N-acyl homoserine lactones reaches a threshold level, they bind to specific receptors (LuxR proteins) inside bacterial cells, triggering the expression of genes involved in virulence and biofilm formation .

Research has shown that different acyl chain lengths and substitutions can influence the biological activity of these compounds. For example, some derivatives can act as agonists or antagonists in various bacterial species, affecting their ability to communicate and form biofilms .

Homoserine lactones can be synthesized through several methods:

  • Enzymatic Synthesis: This method involves using specific enzymes (LuxI-type synthases) that catalyze the formation of N-acyl homoserine lactones from homoserine and acyl-CoA derivatives.
  • Chemical Synthesis: Chemical methods often employ carbodiimide chemistry to couple fatty acids with homoserine or its derivatives. For instance, a fatty acid can react with a carbodiimide reagent to form an acylating intermediate, which subsequently reacts with homoserine to yield N-acyl homoserine lactones .
  • Solid-Phase Synthesis: This approach allows for the efficient synthesis of various analogs by immobilizing reagents on a solid support, facilitating easier purification and isolation of desired products .

Homoserine lactones have several applications:

  • Biotechnology: They are used in synthetic biology to engineer bacterial strains for specific purposes, such as enhanced production of biofuels or pharmaceuticals.
  • Agriculture: These compounds can be employed as biocontrol agents to manipulate plant-microbe interactions for improved plant health and growth.
  • Medical Research: Understanding the mechanisms of quorum sensing mediated by N-acyl homoserine lactones can lead to novel therapeutic strategies against bacterial infections by disrupting communication pathways.

Studies examining the interactions between N-acyl homoserine lactones and other molecules have revealed insights into their signaling mechanisms. For example, interactions with oxidized halogens have been studied to understand how these compounds can lose their signaling capacity under certain environmental conditions . Additionally, research has focused on how various plant enzymes can degrade these signaling molecules, influencing plant responses to bacterial presence .

Several compounds share structural similarities with homoserine lactone but differ in their biological roles or chemical properties:

Compound NameStructure TypeUnique Features
N-Acyl Homoserine LactoneCyclic AmideInvolved in quorum sensing; varies by acyl chain length
Dodecanoyl Homoserine LactoneSpecific N-Acyl HomoserineExhibits strong signaling activity; common in Pseudomonas
3-Oxododecanoyl Homoserine LactoneOxidized VariantReacts differently with oxidized halogens; affects signaling
Acylated HomoserinesLinear or Branched ChainsBroader range of biological activities; potential drug candidates

Homoserine lactone is unique due to its specific role in bacterial communication and its diverse structural derivatives that modulate various biological processes across different species. Its ability to participate in complex signaling pathways distinguishes it from other similar compounds that may not share this functionality.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

102.055503498 g/mol

Monoisotopic Mass

102.055503498 g/mol

Heavy Atom Count

7

Related CAS

6305-38-0 (hydrobromide)

Other CAS

51744-82-2

Wikipedia

D-homoserine lactone

Dates

Modify: 2023-08-15

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